1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy-
Overview
Description
1,1’-Biphenyl, 4-(4-bromobutoxy)-4’-methoxy- is an organic compound with the molecular formula C17H19BrO2 It is a derivative of biphenyl, where one phenyl ring is substituted with a 4-(4-bromobutoxy) group and the other with a 4’-methoxy group
Preparation Methods
The synthesis of 1,1’-Biphenyl, 4-(4-bromobutoxy)-4’-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is commercially available.
Bromination: The biphenyl is first brominated to introduce a bromine atom at the desired position.
Etherification: The brominated biphenyl undergoes etherification with 4-bromobutanol to form the 4-(4-bromobutoxy) derivative.
Methoxylation: Finally, the compound is methoxylated using a suitable methoxylating agent to introduce the 4’-methoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
1,1’-Biphenyl, 4-(4-bromobutoxy)-4’-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-(4-bromobutoxy) group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common reagents used in these reactions include sodium hydride (for substitution), potassium permanganate (for oxidation), and lithium aluminum hydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Biphenyl, 4-(4-bromobutoxy)-4’-methoxy- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Biological Studies: It is used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-(4-bromobutoxy)-4’-methoxy- depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
1,1’-Biphenyl, 4-(4-bromobutoxy)-4’-methoxy- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 4-(4-bromobutoxy)-: Lacks the methoxy group, which may affect its reactivity and applications.
1,1’-Biphenyl, 4,4’-dimethoxy-:
1,1’-Biphenyl, 4-(4-bromobutoxy)-4’-hydroxy-: Has a hydroxyl group instead of a methoxy group, impacting its solubility and reactivity.
The uniqueness of 1,1’-Biphenyl, 4-(4-bromobutoxy)-4’-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-(4-bromobutoxy)-4-(4-methoxyphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO2/c1-19-16-8-4-14(5-9-16)15-6-10-17(11-7-15)20-13-3-2-12-18/h4-11H,2-3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYDPQQRQUDISX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383556 | |
Record name | 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130474-47-4 | |
Record name | 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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